Cas no 24539-87-5 (3-(benzenesulfonyl)-1-phenylthiourea)
24539-87-5 structure
Product Name:3-(benzenesulfonyl)-1-phenylthiourea
Número CAS:24539-87-5
MF:C13H12N2O2S2
Megavatios:292.376580238342
CID:265995
PubChem ID:726366
Update Time:2025-09-28
3-(benzenesulfonyl)-1-phenylthiourea Propiedades químicas y físicas
Nombre e identificación
-
- Benzenesulfonamide,N-[(phenylamino)thioxomethyl]-
- 1-(Phenylsulfonyl)-3-phenylthiourea
- 1-Phenyl-3-(phenylsulfonyl)thiourea
- N-[Phenylamino(thioxo)methyl]benzenesulfonamide
- N-benzenesulfonyl-N'-phenyl-thiourea
- N-Benzolsulfonyl-N'-phenyl-thioharnstoff
- N-phenyl-N'-benzenesulphonylthiocarbamide
- 3-(benzenesulfonyl)-1-phenylthiourea
- n-(phenylcarbamothioyl)benzenesulfonamide
- 24539-87-5
- N-Phenyl-N'-phenylsulfonylthiourea
- 1-(benzenesulfonyl)-3-phenylthiourea
- Benzenesulfonamide, N-[(phenylamino)thioxomethyl]-
- UREA, 1-PHENYL-3-(PHENYLSULFONYL)-2-THIO-
- DQZVRFYALJGUCL-UHFFFAOYSA-N
- Oprea1_691280
- DTXSID20947423
- N-Phenyl- N'-benzolsulfonylthioharnstoff
- N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid
- AKOS002205457
- ([(Anilinocarbothioyl)amino]sulfonyl)benzene #
- F1535-0003
-
- MDL: MFCD00205358
- Renchi: 1S/C13H12N2O2S2/c16-19(17,12-9-5-2-6-10-12)15-13(18)14-11-7-3-1-4-8-11/h1-10H,(H2,14,15,18)
- Clave inchi: DQZVRFYALJGUCL-UHFFFAOYSA-N
- Sonrisas: S(C1C=CC=CC=1)(NC(NC1C=CC=CC=1)=S)(=O)=O
Atributos calculados
- Calidad precisa: 292.03416
- Masa isotópica única: 292.034019
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 391
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 98.7
Propiedades experimentales
- Denso: 1.399
- Punto de ebullición: 445.3°Cat760mmHg
- Punto de inflamación: 223.1°C
- índice de refracción: 1.684
- PSA: 58.2
3-(benzenesulfonyl)-1-phenylthiourea PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1677147-50mg |
N-(phenylcarbamothioyl)benzenesulfonamide |
24539-87-5 | 98% | 50mg |
¥2900 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1677147-100mg |
N-(phenylcarbamothioyl)benzenesulfonamide |
24539-87-5 | 98% | 100mg |
¥4176 | 2023-04-14 | |
| Life Chemicals | F1535-0003-2μmol |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1535-0003-5μmol |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1535-0003-10μmol |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1535-0003-20μmol |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1535-0003-1mg |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1535-0003-2mg |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1535-0003-3mg |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1535-0003-4mg |
3-(benzenesulfonyl)-1-phenylthiourea |
24539-87-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
3-(benzenesulfonyl)-1-phenylthiourea Literatura relevante
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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